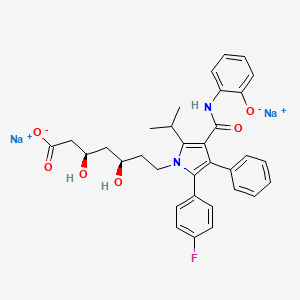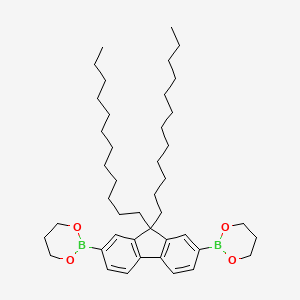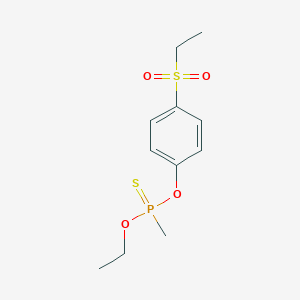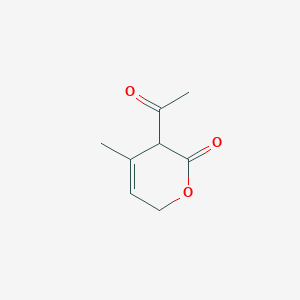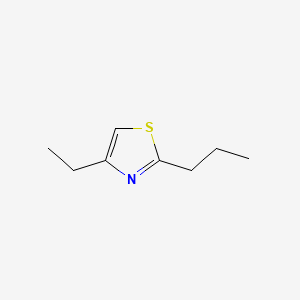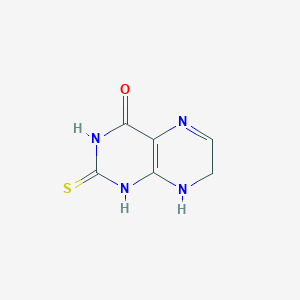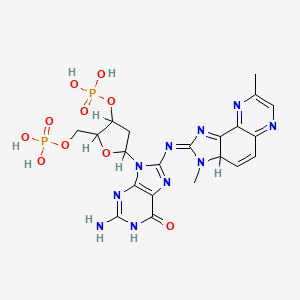
Dgdiqdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Dgdiqdp involves specific reaction conditions and reagents. One common method includes the reaction of guanosine diphosphate with quinoxalines under controlled conditions.
Chemical Reactions Analysis
Dgdiqdp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Dgdiqdp has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study DNA adduct formation and its implications in mutagenesis.
Biology: Researchers use this compound to investigate the mechanisms of DNA damage and repair.
Industry: While its industrial applications are limited, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Dgdiqdp involves its interaction with DNA, forming adducts that can lead to mutations. These adducts interfere with the normal replication and transcription processes, potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA damage response and repair .
Comparison with Similar Compounds
Dgdiqdp can be compared with other DNA adduct-forming compounds such as:
Benzo[a]pyrene diol epoxide: Known for its role in tobacco-related cancers.
Aflatoxin B1: A potent carcinogen found in contaminated food.
N-nitrosamines: Commonly found in processed meats and known for their carcinogenic properties. What sets this compound apart is its specific structure and the unique way it interacts with DNA, making it a valuable compound for studying the mechanisms of DNA damage and repair .
Properties
CAS No. |
152432-43-4 |
|---|---|
Molecular Formula |
C21H24N10O10P2 |
Molecular Weight |
638.4 g/mol |
IUPAC Name |
[5-[2-amino-8-[(E)-(3,8-dimethyl-3aH-imidazo[4,5-f]quinoxalin-2-ylidene)amino]-6-oxo-1H-purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H24N10O10P2/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)32)31(21)13-5-11(41-43(36,37)38)12(40-13)7-39-42(33,34)35/h3-4,6,10-13H,5,7H2,1-2H3,(H2,33,34,35)(H2,36,37,38)(H3,22,27,28,32)/b29-20- |
InChI Key |
WPTGIBRMTSWECG-BRPDVVIDSA-N |
Isomeric SMILES |
CC1=CN=C2C=CC3C(=N/C(=N/C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)/N3C)C2=N1 |
Canonical SMILES |
CC1=CN=C2C=CC3C(=NC(=NC4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)N3C)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


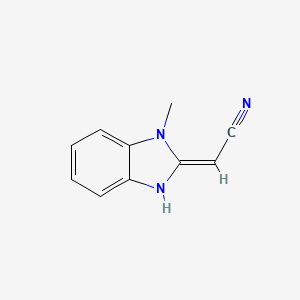
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)


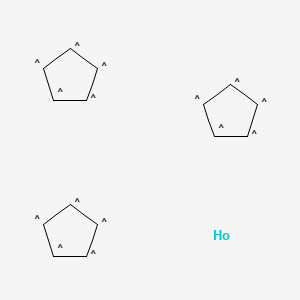
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
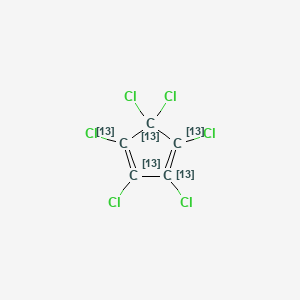
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
